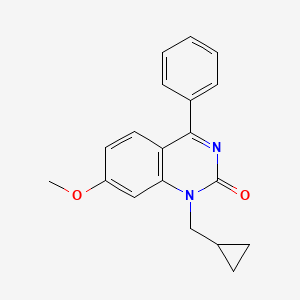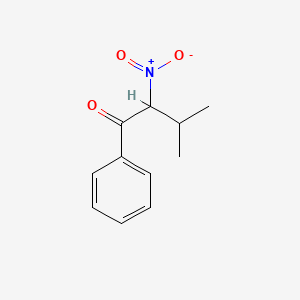
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one is a quinazolinone derivative known for its unique structural properties and potential applications in various scientific fields. The compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of cyclopropylmethyl, methoxy, and phenyl groups further enhances its chemical diversity and potential reactivity.
准备方法
The synthesis of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings, with specific functional attributes.
作用机制
The mechanism of action of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group, potentially altering its chemical properties and applications.
4-Phenylquinazolin-2(1H)-one: A simpler structure without the cyclopropylmethyl and methoxy groups, which may limit its versatility in chemical reactions and biological interactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
59253-45-1 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-16-17(11-15)21(12-13-7-8-13)19(22)20-18(16)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI 键 |
NLBRNZRVBHNWOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)






![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)



![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
